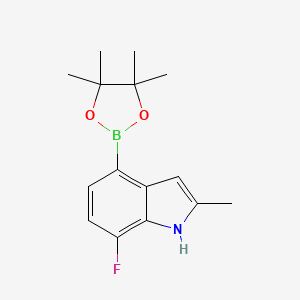

7-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS No.:

Cat. No.: VC16167242

Molecular Formula: C15H19BFNO2

Molecular Weight: 275.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19BFNO2 |

|---|---|

| Molecular Weight | 275.13 g/mol |

| IUPAC Name | 7-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

| Standard InChI | InChI=1S/C15H19BFNO2/c1-9-8-10-11(6-7-12(17)13(10)18-9)16-19-14(2,3)15(4,5)20-16/h6-8,18H,1-5H3 |

| Standard InChI Key | JATJCQRXVDKLNK-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(NC3=C(C=C2)F)C |

Introduction

Chemical Identity and Structural Features

7-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole belongs to the class of heterocyclic organoboron compounds. Its molecular formula is , with a molecular weight of 275.13 g/mol . The IUPAC name, 7-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole, reflects the substitution pattern: a fluorine atom at position 7, a methyl group at position 2, and the dioxaborolane ring attached at position 4 of the indole scaffold.

Synthesis and Reaction Pathways

The synthesis of 7-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically follows multistep protocols common to boronated heterocycles.

Key Synthetic Steps

-

Indole Core Formation: A Fischer indole synthesis or transition-metal-catalyzed cyclization constructs the fluorinated indole backbone. Fluorine introduction may occur via electrophilic fluorination or through starting materials like 7-fluoroindole derivatives.

-

Boron Group Installation: Suzuki-Miyaura coupling or direct borylation introduces the dioxaborolane moiety. The latter often employs bis(pinacolato)diboron (Bpin) under palladium catalysis.

Optimization Considerations

-

Temperature: Reactions typically proceed at 80–110°C to balance reaction rate and byproduct formation.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance boron reagent solubility, while additives like potassium acetate improve coupling efficiency.

-

Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures yields products with >95% purity, as verified by -NMR and LC-MS .

Physicochemical Properties

The compound’s lipophilicity (calculated LogP ≈ 3.2) suggests moderate membrane permeability, advantageous for biological applications. The electron-withdrawing fluorine and boron groups reduce aromatic ring electron density, as evidenced by UV-Vis λ shifts toward 270 nm.

Future Research Directions

-

In Vivo Studies: Evaluate pharmacokinetics and tumor uptake for boron neutron capture therapy.

-

Catalytic Applications: Explore asymmetric catalysis using the chiral dioxaborolane group.

-

Polymer Integration: Develop boron-containing polymers for optoelectronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume